molecular formula C26H28N2O6 B5189410 diethyl 2,2'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]diacetate

diethyl 2,2'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]diacetate

Cat. No.: B5189410
M. Wt: 464.5 g/mol
InChI Key: SVMRMPQDCRZFDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2,2'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]diacetate, also known as DPP, is a compound that has been extensively studied for its potential applications in various scientific fields. DPP is a type of Schiff base compound that is synthesized through a simple reaction between 4,4'-diaminodiphenyl ether and diethyl oxalate.

Mechanism of Action

The mechanism of action of diethyl 2,2'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]diacetate as a fluorescent probe for metal ions involves the coordination of the metal ion to the nitrogen atoms in the Schiff base moiety of the compound. This coordination results in a change in the electronic properties of the compound, leading to a shift in the absorption and emission spectra of the compound. The selectivity of this compound for different metal ions is thought to be due to the differences in the coordination preferences of the metal ions.
Biochemical and Physiological Effects:
While this compound has not been extensively studied for its biochemical and physiological effects, it has been shown to be non-toxic and non-cytotoxic in vitro. This makes it a promising candidate for further study as a potential therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of diethyl 2,2'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]diacetate is its high selectivity for metal ions, which makes it a valuable tool for the detection and quantification of these ions in biological and environmental samples. However, one limitation of this compound is its relatively low quantum yield, which can make it difficult to detect at low concentrations.

Future Directions

There are several future directions for research on diethyl 2,2'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]diacetate. One area of interest is the development of new fluorescent probes based on the this compound scaffold that have improved properties such as higher quantum yields and greater selectivity for specific metal ions. Another area of interest is the use of this compound as a catalyst in more complex organic synthesis reactions. Finally, the potential therapeutic applications of this compound should be further explored, particularly in the areas of cancer and neurodegenerative diseases.

Synthesis Methods

The synthesis of diethyl 2,2'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]diacetate is relatively straightforward and involves the reaction of 4,4'-diaminodiphenyl ether with diethyl oxalate in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the resulting product is a yellow crystalline compound that is highly soluble in organic solvents. The purity of the product can be improved through recrystallization and purification techniques.

Scientific Research Applications

Diethyl 2,2'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]diacetate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to metal ions such as copper, zinc, and mercury, and its fluorescence properties can be used to detect and quantify these ions in biological and environmental samples.
In addition to its applications as a fluorescent probe, this compound has also been studied for its potential use as a catalyst in organic synthesis reactions. This compound has been shown to catalyze a variety of reactions, including the synthesis of quinolines, benzimidazoles, and benzoxazoles.

Properties

IUPAC Name

ethyl 2-[4-[4-[4-[(2-ethoxy-2-oxoethyl)amino]phenoxy]phenoxy]anilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O6/c1-3-31-25(29)17-27-19-5-9-21(10-6-19)33-23-13-15-24(16-14-23)34-22-11-7-20(8-12-22)28-18-26(30)32-4-2/h5-16,27-28H,3-4,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMRMPQDCRZFDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)NCC(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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